molecular formula C15H16O3 B10843376 4-(4-Propoxyphenoxy)phenol

4-(4-Propoxyphenoxy)phenol

Cat. No.: B10843376
M. Wt: 244.28 g/mol
InChI Key: FNAGBMSBTIDLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Propoxyphenoxy)phenol is a phenolic derivative characterized by a central phenol ring substituted with a phenoxy group at the para position, which itself bears a propoxy (-OCH₂CH₂CH₃) substituent.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4-(4-propoxyphenoxy)phenol

InChI

InChI=1S/C15H16O3/c1-2-11-17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-10,16H,2,11H2,1H3

InChI Key

FNAGBMSBTIDLJO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

4-Phenoxyphenol (CAS 831-82-3)

  • Structure: Phenol substituted with a phenoxy group at the para position.
  • Properties: Molecular formula: C₁₂H₁₀O₂ Melting point: 80–84°C Density: 1.1032 g/cm³ (estimated) Solubility: Soluble in organic solvents (e.g., ethanol, DMSO).
  • Applications: Used as an intermediate in polymer synthesis and organic chemistry.

4-Propoxyphenol (CAS 18979-50-5)

  • Structure: Phenol with a propoxy group at the para position.
  • Properties: Molecular formula: C₉H₁₂O₂ Molecular weight: 152.19 g/mol Synonyms: p-Propoxyphenol, Hydroquinone monopropyl ether.
  • Applications: Primarily used in organic synthesis and as a precursor for liquid crystals. Its ether linkage enhances thermal stability compared to unsubstituted phenol .

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

  • Structure: Phenol substituted with a diphenylimidazole group.
  • Key Findings: NLO Properties: Exhibits third-order nonlinear susceptibility (χ⁽³⁾) of 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior . Electronic Properties: Low HOMO-LUMO gap (2.54 eV), facilitating charge transfer and enhancing NLO performance . Synthesis: Achieved via a one-pot method with >96% purity, characterized by FTIR, NMR, and UV-Vis spectroscopy .
  • Applications : Proposed for optical limiters and photonic devices due to high hyperpolarizability (γ = 4.044 × 10⁻¹ cm/W) .

Comparative Analysis of Key Properties

Property 4-(4-Propoxyphenoxy)phenol (Inferred) 4-Phenoxyphenol 4-Propoxyphenol 4-(4,5-Diphenylimidazolyl)phenol
Molecular Formula C₁₅H₁₆O₃ (estimated) C₁₂H₁₀O₂ C₉H₁₂O₂ C₂₁H₁₆N₂O
Melting Point Not reported 80–84°C Not reported 278°C
NLO Coefficient (χ⁽³⁾) Not studied Not studied Not studied 2.2627 × 10⁻⁶ esu
HOMO-LUMO Gap Not studied Not studied Not studied 2.54 eV
Primary Applications Organic synthesis (hypothetical) Polymer intermediates Liquid crystal precursors Optical limiters, NLO materials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.